molecular formula C7H5ClO3 B1347034 2-Chloro-4-hydroxybenzoic acid CAS No. 56363-84-9

2-Chloro-4-hydroxybenzoic acid

Cat. No. B1347034
CAS RN: 56363-84-9
M. Wt: 172.56 g/mol
InChI Key: WIPYZRZPNMUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925591

Procedure details

In a solution of 10 ml of concentrated sulforic acid in 30 ml of water was dissolved 10 g of 4-amino-2-chlorobenzoic acid, the solution was reacted under reflux for 1 hour, and the thus obtained solution was cooled to 5° C. Then, 4.6 g of sodium nitrite and 20 ml of water were added to the solution and the mixture was refluxed for 5 hours and cooled. The precipitated crystal was recovered by filtration and washed with water to obtain 6.0 g of 4-hydroxy-2-chlorobenzoic acid. Then, 3 g of this 4-hydroxy-2-chlorobenzoic acid was dissolved in an aqueous solution of sodium hydroxide, 10 g of n-dodecyl bromide was added to the solution, and reaction was carried out at 80° C. for 5 hours with stirring. The thus-obtained solution was put in ice-cooled hydrochloric acid. Precipitated 4-dodecyloxy-2-chlorobenzoic acid was recovered by filtration, washed with water, dried and dissolved in dichloromethane. Then, 2.0 g of p-benzyloxyphenol and 2.0 g of dicyclohexylcarbodi-imide were added to the solution, and reaction was carried out at room temperature with stirring overnight. The precipitate was recovered from the thus-obtained solution by filtration, concentrated and purified by the silica gel column chromatography to obtain 2.3 g of 4-benzyloxyphenyl 4-dodecyloxy-2-chlorobenzoate. This product was catalytically reduced in the presence of Pd/C as the catalyst under a hydrogen pressure of 1 kg/cm2 according to customary procedures to obtain 2.0 g of 4-hydroxyphenyl 4-dodecyloxy-2-chlorobenzoate.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
concentrated sulforic acid
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.N([O-])=[O:13].[Na+]>O>[OH:13][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
concentrated sulforic acid
Quantity
10 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.